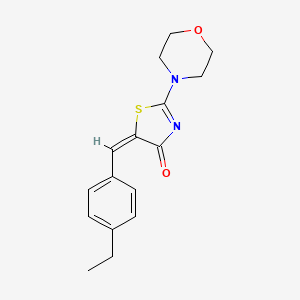
5-(4-ethylbenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
説明
5-(4-Ethylbenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is a chemical compound with potential applications in various fields. It belongs to a class of organic compounds known as thiazoles, which are heterocyclic compounds featuring a ring with sulfur and nitrogen as heteroatoms.
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions. For instance, a study describes the preparation of related compounds via intermediate stages, employing elemental analysis, IR spectrum, 1H NMR, and X-ray crystal structure analyses to determine the compositions and molecular structures (Banu et al., 2013). These methods are likely applicable to the synthesis of 5-(4-ethylbenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is typically confirmed using spectroscopic methods like IR, NMR, and X-ray crystallography. For example, a related compound's structure was studied using IR and HNMR spectroscopy and single crystal X-ray diffraction method, revealing a planar geometric structure with slight deviations and intermolecular hydrogen bonding (Menati et al., 2020).
Chemical Reactions and Properties
Thiazole derivatives are known for their reactivity due to the presence of nitrogen and sulfur atoms in the ring. These atoms can participate in various chemical reactions, contributing to the compound's chemical properties. Detailed studies on specific reactions of 5-(4-ethylbenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one are not provided in the papers.
Physical Properties Analysis
The physical properties like melting point, solubility, and crystalline structure are typically determined through experimental methods. For related compounds, single-crystal X-ray diffraction has been used to analyze the crystal packing and structure (Haroon et al., 2019).
Chemical Properties Analysis
The chemical properties of thiazole derivatives can be explored through spectroscopic methods and computational studies like Density Functional Theory (DFT). These studies provide insights into the compound's electronic properties, reactivity, and stability. For example, DFT calculations were used to study a related compound's electronic properties and vibrational spectra (Shanmugapriya et al., 2022).
科学的研究の応用
Antimicrobial and Antitumor Applications
A study highlighted the synthesis of Schiff bases derived from 1,3,4-thiadiazole compounds, focusing on their biological activities. Some compounds exhibited significant DNA protective ability against oxidative damage and strong antimicrobial activity against Staphylococcus epidermidis. Additionally, one compound demonstrated cytotoxicity against PC-3 and MDA-MB-231 cancer cell lines, suggesting potential for chemotherapy drug development due to its minimal cytotoxicity against cancer cells (Gür et al., 2020).
Spectroscopic and Structural Analysis
Another study described the synthesis of a compound similar in structure to "5-(4-ethylbenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one," focusing on its spectroscopic and crystal structure analysis. The study provided insights into molecular interactions and supramolecular networks, which could be crucial for understanding the compound's behavior in biological systems (Banu et al., 2013).
Antioxidant Activities
Research on 1,2,4-triazole derivatives, including compounds with morpholine rings, highlighted their significant antioxidant activities. These activities were determined through various assays, suggesting these compounds as potent antioxidant agents, which could be beneficial in preventing oxidative stress-related diseases (Bektaş et al., 2010).
Alpha-Glucosidase Inhibitory Activities
A study focused on benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings demonstrated very good α-glucosidase inhibitory activities, which could be useful in managing diabetes. These compounds also showed notable antimicrobial and antioxidant activities, providing a multi-faceted approach to potential therapeutic applications (Menteşe et al., 2015).
Structural and Molecular Docking Studies
In-depth structural and molecular docking studies on a thiazol-4(5H)-one derivative revealed insights into its molecular structure and electronic properties. Such analyses are crucial for understanding the interaction mechanisms with biological targets and could facilitate the development of compounds with enhanced biological activities (Shanmugapriya et al., 2022).
特性
IUPAC Name |
(5E)-5-[(4-ethylphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-2-12-3-5-13(6-4-12)11-14-15(19)17-16(21-14)18-7-9-20-10-8-18/h3-6,11H,2,7-10H2,1H3/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVOWQLZFVUBOK-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658665 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-[1-(4-Ethyl-phenyl)-meth-(E)-ylidene]-2-morpholin-4-yl-thiazol-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B4630257.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoacrylamide](/img/structure/B4630273.png)
![methyl 2-[(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate](/img/structure/B4630280.png)
![2-[(4-bromobenzyl)thio]-5,6-dimethyl-3-[3-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4630285.png)
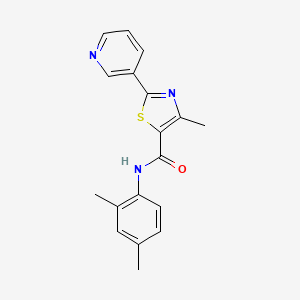


![4-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4630302.png)
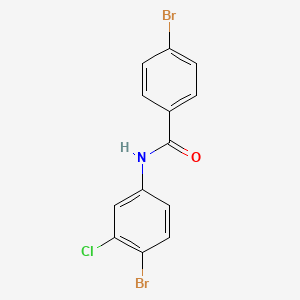
![3-(1,5-dimethyl-1H-pyrazol-3-yl)-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4630335.png)
![methyl 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4630340.png)
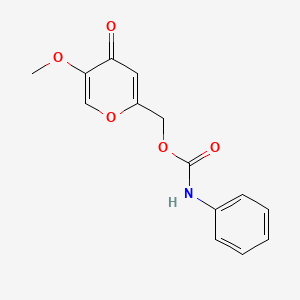
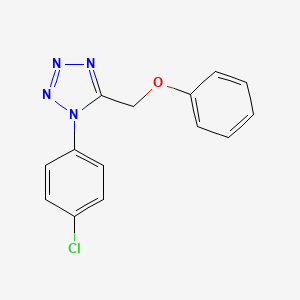
![3-[(dimethylamino)methyl]-2,5,7-trimethyl-4-quinolinol](/img/structure/B4630362.png)